

Pharmacokinetics of Omeprazole Sulfide: A Technical Guide

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Compound of Interest

Compound Name: Omeprazole sulfide

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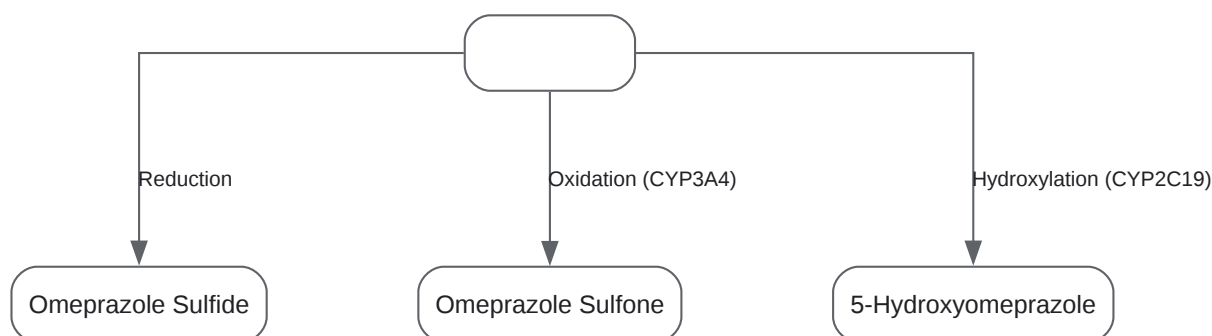
Introduction

Omeprazole, a first-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. Its therapeutic action stems from the irreversible inhibition of the gastric H⁺/K⁺ ATPase (proton pump) in parietal cells.[1][2] Upon administration, omeprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[3][4] While the hydroxy and sulfone metabolites are the most abundant in plasma, the sulfide metabolite, though often found in lower concentrations, is a key intermediate in the metabolic pathway and its pharmacokinetic profile is of interest to researchers in drug metabolism and development.[5][6] This technical guide provides an in-depth overview of the pharmacokinetics of the **omeprazole sulfide** metabolite, including its formation, analytical quantification, and available pharmacokinetic data.

Metabolic Pathway of Omeprazole

Omeprazole is principally metabolized in the liver by two main CYP isoforms: CYP2C19 and CYP3A4.[3] CYP2C19 is primarily responsible for the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole, while CYP3A4 catalyzes the oxidation of the sulfide bridge to form omeprazole sulfone.[7] The formation of **omeprazole sulfide** is a reductive pathway, and its presence in plasma is generally at lower concentrations compared to the hydroxy and sulfone metabolites.[6][8] The genetic polymorphism of CYP2C19 can significantly influence

the metabolic profile of omeprazole, affecting the plasma concentrations of the parent drug and its various metabolites.[9]



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Metabolic conversion of omeprazole to its primary metabolites.

Pharmacokinetic Parameters

Detailed pharmacokinetic data for the **omeprazole sulfide** metabolite in humans is sparse in the published literature. Most pharmacokinetic studies on omeprazole focus on the parent drug and its two major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, due to their higher plasma concentrations.[10] In some studies, the plasma concentrations of **omeprazole sulfide** were below the limit of quantification of the analytical methods used.[6]

For context, the table below summarizes the pharmacokinetic parameters for omeprazole and its major oxidative metabolites, 5-hydroxyomeprazole and omeprazole sulfone, following a single oral dose of 40 mg of omeprazole in healthy volunteers.

Parameter	Omeprazole	5-Hydroxyomeprazole (5-OH OME)	Omeprazole Sulfone (OMEF)
Cmax (µg/L)	1013.27 ± 675.44	82.49 ± 62.52	247.73 ± 175.73
Tmax (h)	2.5 ± 1.82	2.5 ± 1.43	4 ± 2.29
AUC(0-t) (µg/L*h)	4647.06 ± 3313.27	318.72 ± 125.46	3096.11 ± 2665.39
t1/2z (h)	3.03 ± 2.53	2.09 ± 0.93	8.29 ± 6.75
CLz/F (L/h)	8.57 ± 6.65	125.44 ± 63.36	10.91 ± 7.4
Data from a study in 30 healthy volunteers. [10]			

Experimental Protocols

Quantification of Omeprazole Sulfide in Human Plasma by LC-MS/MS

The simultaneous quantification of omeprazole and its metabolites, including the sulfide, is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[11\]](#)
[\[12\]](#)[\[13\]](#)

Materials:

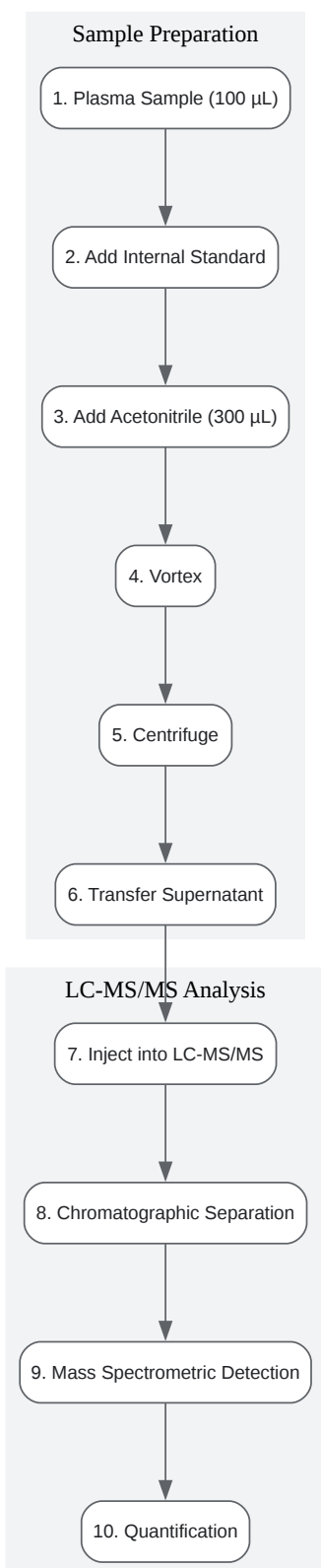
- Human plasma
- Omeprazole, **omeprazole sulfide**, omeprazole sulfone, and 5-hydroxyomeprazole reference standards
- Internal standard (e.g., a stable isotope-labeled omeprazole analog)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

- Ammonium acetate
- Formic acid
- Water, HPLC grade
- Microcentrifuge tubes
- Autosampler vials

Procedure:

- Sample Preparation (Protein Precipitation):
 1. Pipette 100 μ L of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
 2. Add 20 μ L of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
 3. Add 300 μ L of acetonitrile to precipitate plasma proteins.[\[11\]](#)
 4. Vortex the mixture for 1 minute.
 5. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[\[11\]](#)
 6. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography system.
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water, pH 7.25) and an organic solvent (e.g., acetonitrile).[\[12\]](#)
 - Flow Rate: A typical flow rate is around 0.2 to 0.4 mL/min.
 - Injection Volume: 5-10 μ L.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for omeprazole, **omeprazole sulfide**, and the internal standard.



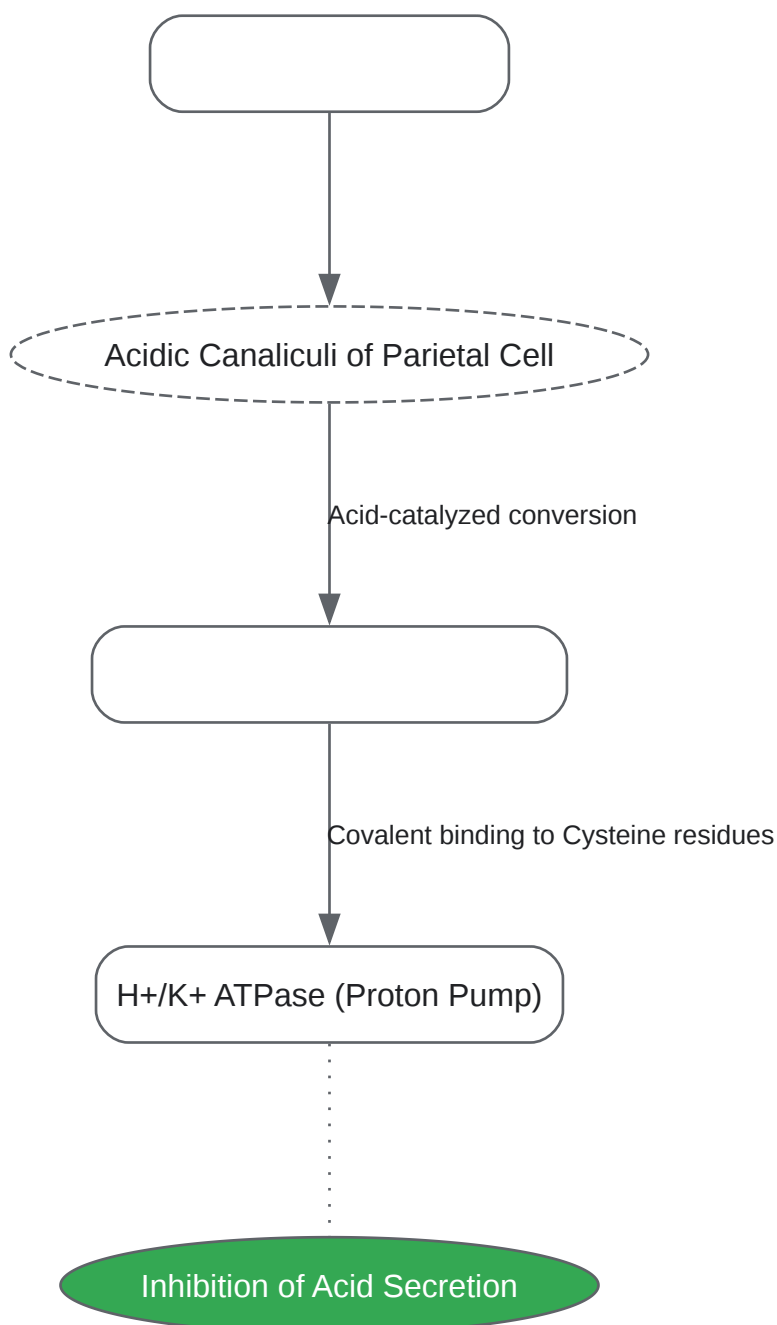
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Bioanalytical workflow for **omeprazole sulfide** quantification.

Pharmacological Activity and Signaling Pathways

The primary pharmacological activity of omeprazole is the inhibition of the gastric proton pump, which is mediated by its active sulfenamide metabolite formed in the acidic environment of the parietal cells.[1] The major plasma metabolites of omeprazole, including the sulfone and hydroxyomeprazole, are considered to have no significant antisecretory activity.[5] There is a lack of specific studies investigating the pharmacological activity or the effect on signaling pathways of the **omeprazole sulfide** metabolite. It is generally presumed to be inactive in the context of gastric acid suppression. However, some research suggests that omeprazole and its metabolites can inhibit CYP2C19 and CYP3A4, which may contribute to drug-drug interactions.

[3]



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Mechanism of action of omeprazole on the gastric proton pump.

Conclusion

The **omeprazole sulfide** metabolite is a component of the metabolic profile of omeprazole, formed through a reductive pathway. While analytical methods for its quantification in biological matrices exist, comprehensive pharmacokinetic data in humans remains limited, largely due to

its typically low plasma concentrations. Further research is warranted to fully characterize the pharmacokinetic profile of **omeprazole sulfide** and to investigate any potential pharmacological activity independent of the parent compound. A thorough understanding of the disposition of all metabolites is crucial for a complete picture of a drug's behavior in the body and for predicting potential drug-drug interactions.

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